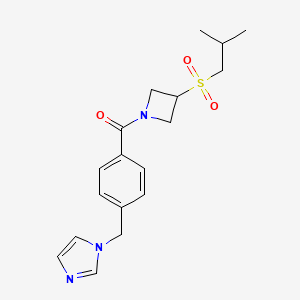

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-14(2)12-25(23,24)17-10-21(11-17)18(22)16-5-3-15(4-6-16)9-20-8-7-19-13-20/h3-8,13-14,17H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUODCILDLYPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the Imidazole Derivative: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.

Attachment of the Phenyl Group: The phenyl group is often introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using isobutylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Formation of the Azetidine Core

Azetidine derivatives are often synthesized via cycloaddition or ring-closing reactions. For example:

-

Michael addition reactions are used to construct azetidine frameworks. In similar syntheses, compounds like Formula Ia (from ) are formed via Michael addition between a Michael acceptor (e.g., an acrylonitrile compound) and a nucleophile (e.g., a β-keto ester), catalyzed by bases such as DBU or DMAP .

-

Catalytic conditions : Reactions are typically conducted in polar aprotic solvents like acetonitrile or dichloromethane at room temperature .

Sulfonylation of the Azetidine Ring

The isobutylsulfonyl group is introduced via:

-

Sulfonation : A nucleophilic aromatic substitution or alkylation reaction, potentially using a sulfonamide chloride (e.g., isobutylsulfonyl chloride) in the presence of a base like triethylamine.

-

Protecting/deprotecting groups : Acidic conditions (e.g., trifluoroacetic acid) may be used to remove temporary protecting groups during synthesis .

Final Coupling Reactions

The methanone linkage between the phenyl-imidazole and azetidine moieties is likely formed via:

-

CDI-mediated activation : Carbonyldiimidazole (CDI) can activate carboxylic acids to form mixed anhydrides, facilitating coupling with amines or alcohols .

-

Symmetrical anhydride formation : CDI reacts with acids (e.g., trifluoroacetic acid) to generate reactive intermediates for coupling .

-

Reaction Conditions and Catalysts

A comparison of reaction conditions from diverse sources is provided in Table 1 :

-

Analytical and Monitoring Techniques

Reaction progress and product purity are monitored using:

-

Spectroscopic methods :

-

Chromatographic methods :

-

Mass spectrometry : Confirming molecular weight and isotopic distribution .

-

Potential Challenges and Variations

Scientific Research Applications

Chemical Properties and Structure

Buloxibutid is a small molecule characterized by its complex structure, which includes an imidazole ring and a sulfonyl group. The molecular formula is with a molecular weight of approximately 475.6 g/mol. The compound's structure can be represented as follows:

Pharmacological Applications

1. Anticancer Research

Buloxibutid has shown promise in anticancer research, particularly targeting pathways involved in colorectal cancer. Studies have indicated that compounds with similar structures can inhibit β-catenin, a key player in cancer cell proliferation and metastasis . This suggests that Buloxibutid may serve as a lead compound for developing new anticancer therapies.

2. Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit antimicrobial properties. Compounds related to Buloxibutid have been tested for their efficacy against various pathogens, including fungi and bacteria. For instance, studies on similar imidazole-based compounds have revealed their potential as antifungal agents against Aspergillus species .

3. Neurological Applications

The imidazole moiety is known for its role in modulating neurotransmitter systems. Preliminary studies suggest that Buloxibutid may interact with neurotransmitter receptors, potentially offering therapeutic effects in neurological disorders . Further investigation into its pharmacodynamics could elucidate its role in treating conditions such as anxiety or depression.

Case Studies and Research Findings

Several studies have explored the applications of Buloxibutid and related compounds:

Mechanism of Action

The mechanism by which (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The phenyl and azetidine rings may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Phenyl Derivatives

a. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()

- Core : Nitro-substituted imidazole with a chloromethylphenyl group.

- Key differences: Lacks the azetidine-sulfonyl moiety and methanone bridge.

- Synthesis : Prepared via chlorination with SOCl₂, contrasting with the target compound’s likely multi-step synthesis involving sulfonylation and azetidine coupling.

b. (4-Aminophenyl)(1H-imidazol-1-yl)methanone ()

- Core: Imidazole linked to a 4-aminophenyl group via a methanone.

- Key differences: The amino group enhances hydrophilicity and hydrogen-bonding capacity, whereas the target compound’s isobutylsulfonyl group increases lipophilicity and steric bulk.

Sulfonyl-Containing Heterocycles

a. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

- Core : Triazole with phenylsulfonyl and difluorophenyl groups.

- Key differences : The triazole ring offers different electronic properties compared to imidazole. The sulfonyl group in this compound is attached to a phenyl ring, unlike the azetidine-bound sulfonyl in the target compound, which may alter target selectivity.

b. 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole ()

- Core : Bis-imidazole-triazole hybrid.

- Key differences : The absence of a sulfonyl group and azetidine ring limits conformational flexibility compared to the target compound.

Azetidine Derivatives

While none of the provided evidence directly describes azetidine-sulfonyl compounds, the azetidine ring in the target compound introduces unique properties:

- Ring strain : May enhance reactivity or binding affinity compared to 5- or 6-membered rings.

Structural and Functional Comparison Table

Research Implications and Gaps

- Synthetic Challenges : The azetidine-sulfonyl moiety may require specialized sulfonylation conditions, as seen in ’s triazole derivatives .

- Biological Activity : While imidazole derivatives are well-documented for antimicrobial and anticancer properties , the target compound’s azetidine-sulfonyl group could open new avenues in targeting sterically demanding binding sites.

- Solubility and Stability: The isobutylsulfonyl group likely improves metabolic stability compared to ’s amino group but may reduce aqueous solubility.

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates both imidazole and azetidine moieties, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

This structure features an imidazole ring, which is pivotal in many biological interactions due to its ability to participate in hydrogen bonding and metal coordination.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies using disk diffusion methods have shown that imidazole derivatives can inhibit bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains .

Antitumor Activity

Imidazole-containing compounds have also been investigated for their antitumor activities. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was documented in studies involving various cancer cell lines, indicating that the compound may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been documented extensively. The compound's ability to modulate inflammatory pathways suggests it could serve as a therapeutic agent in conditions characterized by chronic inflammation. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, providing a basis for further exploration in inflammatory disease models .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for various cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of steroid hormones.

- Receptor Modulation: It may interact with specific receptors involved in pain and inflammation pathways, thus exerting analgesic effects.

- Cell Signaling Pathways: The modulation of signaling pathways linked to cell proliferation and apoptosis could explain its antitumor effects.

Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. synthesized related imidazole compounds and evaluated their antimicrobial activity against S. aureus and E. coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Study 2: Antitumor Activity

In a comparative study on various azetidine derivatives, one particular derivative showed promising results in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor size and increased survival rates among treated subjects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of structurally related imidazole derivatives often involves nucleophilic substitution or coupling reactions. For example, sulfonyl chloride intermediates (e.g., 3-(isobutylsulfonyl)azetidine) can react with imidazole-containing aromatic moieties under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Optimization may include:

- Temperature control (reflux vs. room temperature) to balance reaction rate and side-product formation.

- Catalyst screening (e.g., CAN in ethanol for imidazole ring formation) .

- Purification via recrystallization (isopropyl alcohol as a solvent) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H-NMR to confirm substituent positions and integration ratios (e.g., methyl groups at δ 2.51 ppm for imidazole derivatives) .

- TLC (ethanol/ether solvent systems) to monitor reaction progress .

- HPLC with UV detection for purity assessment, especially if the compound is intended for biological assays.

- Elemental analysis to verify molecular formula accuracy .

Q. What solvent systems are optimal for studying the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for kinetic studies, as imidazole derivatives often show better dissolution in these media .

- Assess stability via accelerated degradation studies (e.g., exposure to light, heat, or varying pH) using UV-Vis spectroscopy to detect decomposition products .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodological Answer :

- Synthesize analogs with modifications to the imidazole methyl group or isobutylsulfonyl moiety .

- Evaluate biological activity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays.

- Apply molecular docking to predict interactions with target proteins (e.g., cytochrome P450 isoforms) and validate with mutagenesis studies .

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Perform molecular dynamics (MD) simulations to assess conformational stability in enzyme binding pockets over 100-ns trajectories .

- Compare results with experimental IC50 values to refine force field parameters .

Q. What experimental approaches are suitable for assessing the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Conduct photodegradation studies under UV light to simulate environmental exposure, analyzing products via LC-MS .

- Use QSAR models to predict biodegradation half-lives based on sulfonyl and azetidine group reactivity .

- Perform soil column experiments to evaluate leaching potential and metabolite formation .

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., cell line authentication, controlled pH/temperature) .

- Conduct meta-analyses to identify confounding variables (e.g., impurity profiles, solvent effects) .

- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics and resolve conflicting affinity data .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s cytotoxicity be resolved?

- Methodological Answer :

- Compare assay conditions (e.g., MTT vs. ATP-based viability assays) .

- Verify compound stability in cell culture media via LC-MS to rule out degradation artifacts .

- Test metabolite toxicity (e.g., sulfone oxidation products) using hepatic microsomal preparations .

Experimental Design Considerations

Q. What statistical models are appropriate for analyzing dose-response data in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.